N-(4-(2-Hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)acetamide
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Overview
Description
Compounds of this type are generally part of the acetamide family . Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amide group. They often exhibit various biological activities and are used in a wide range of applications, from pharmaceuticals to plastics and pesticides .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a central carbon atom bonded to an amide group (NH2), a methoxyphenyl group (C6H4OCH3), and a piperazinyl propoxy phenyl group . The exact structure would depend on the specific locations of these groups on the central carbon atom.Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact structure. Some general properties of acetamides include a relatively high boiling point due to the presence of polar amide groups, and the ability to participate in hydrogen bonding .Scientific Research Applications
Antimicrobial Activity
Oxazolidinone analogs, such as U-100592 and U-100766, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens. These compounds possess a unique mechanism of bacterial protein synthesis inhibition, making them a promising class of antimicrobial agents. The oxazolidinones demonstrated efficacy against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, Streptococcus pyogenes, and pneumoniae, among others, including Mycobacterium tuberculosis strains resistant to common antitubercular agents (Zurenko et al., 1996).
Analgesic Properties
Compounds such as KR-25003, a potent analgesic capsaicinoid, have been synthesized and structurally characterized, indicating potential applications in pain management. The study of its crystal structure provided insights into the conformational attributes that contribute to its analgesic properties (Park et al., 1995).
Synthetic Methodologies
Research into the synthesis of related compounds has led to the development of novel methodologies. For instance, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, employed catalytic hydrogenation using a novel Pd/C catalyst. This approach highlighted the potential for eco-friendly synthesis routes for related compounds (Zhang Qun-feng, 2008).
Antifungal Agents
Ketoconazole, an antifungal agent with a similar piperazine structure, has demonstrated high activity against various fungal infections at low oral doses. Its synthesis and potent broad-spectrum antifungal activity showcase the potential therapeutic applications of related compounds (Heeres et al., 1979).
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) by sulforhodamine b (srb) assay . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID .
Biochemical Pathways
Similar compounds have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Pharmacokinetics
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, an end-product by gut microbiota derived from biofunctional polyphenols, has been studied in sprague-dawley (sd) rats . After oral administration, it was found that this compound undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .
Result of Action
Similar compounds have shown promising antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) by sulforhodamine b (srb) assay .
Action Environment
It’s worth noting that the activity across different compounds in biological assays often correlates with the lipophilicity and rate of degradation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-17(26)23-18-3-7-22(8-4-18)29-16-20(27)15-24-11-13-25(14-12-24)19-5-9-21(28-2)10-6-19/h3-10,20,27H,11-16H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEHSRXSVAXUJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954018 |
Source
|
Record name | N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32151-76-1 |
Source
|
Record name | Acetamide, N-(4-(2-hydroxy-3-(4-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032151761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-{2-Hydroxy-3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40954018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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